Comprehensive Technical Profile: Methyl 3-carbamoylpyridine-2-carboxylate
Comprehensive Technical Profile: Methyl 3-carbamoylpyridine-2-carboxylate
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Executive Summary
Methyl 3-carbamoylpyridine-2-carboxylate (CAS: 24195-06-0) represents a critical bifunctional heterocyclic building block in the synthesis of agrochemicals (specifically imidazolinone herbicides) and pharmaceutical intermediates targeting the kynurenine pathway.[1] Characterized by a vicinal substitution pattern on the pyridine ring—featuring a methyl ester at position C2 and a primary carboxamide at position C3—this compound exhibits unique reactivity profiles governed by the electronic influence of the pyridine nitrogen. Its utility lies in its ability to undergo regioselective transformations, including the Hoffmann rearrangement to access 3-aminopicolinates and cyclodehydration to form quinolinimides.
Structural Characterization & Physiochemical Profile[4]
The compound is defined by the coexistence of two electrophilic carbonyl centers adjacent to the electron-deficient pyridine nucleus. The proximity of the ester and amide groups creates a "reactive cleft" susceptible to intramolecular cyclization.
Table 1: Physiochemical Specifications
| Property | Specification |
| IUPAC Name | Methyl 3-carbamoylpyridine-2-carboxylate |
| Common Synonyms | 3-Carbamoylpicolinic acid methyl ester; Methyl 3-aminocarbonylpicolinate |
| CAS Number | 24195-06-0 |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| Physical State | Crystalline Solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~10.5 (Amide NH), ~2.5 (Pyridine N) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Synthetic Accessibility & Regioselectivity
Accessing Methyl 3-carbamoylpyridine-2-carboxylate requires navigating the regioselectivity challenges inherent to 2,3-pyridinedicarboxylic acid derivatives. The primary synthetic route involves the desymmetrization of quinolinic anhydride (pyridine-2,3-dicarboxylic anhydride).
Mechanism of Formation
The nucleophilic opening of quinolinic anhydride is governed by steric and electronic factors.
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Methanolysis: Reaction with methanol typically favors the formation of the 3-ester-2-acid (2-carboxylic acid-3-methyl ester) due to the higher electrophilicity of the C2 carbonyl (activated by the adjacent nitrogen) or specific catalytic conditions.
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Amidation: To obtain the 2-ester-3-amide (the target), a specific sequence is often employed:
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Step 1: Formation of Dimethyl quinolinate.
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Step 2: Controlled mono-ammonolysis (often yields a mixture, requiring separation).
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Alternative: Reaction of Quinolinic anhydride with Ammonia to form the mono-amide acids, followed by selective esterification.
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Visualization: Synthetic Pathways
Caption: Synthetic flow illustrating the regiochemical divergence in accessing the target ester-amide from quinolinic precursors.
Chemical Reactivity & Transformation Logic
The chemical value of Methyl 3-carbamoylpyridine-2-carboxylate lies in its downstream transformations.
The Hoffmann Rearrangement (Key Application)
This is the most industrially relevant reaction. Treating the 3-carbamoyl group with hypohalite (Br₂/NaOH or NaOCl) induces migration of the pyridine ring to the nitrogen, expelling CO₂ to form Methyl 3-aminopyridine-2-carboxylate .
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Significance: This product is a direct precursor to imidazolinone herbicides (e.g., Imazapyr).
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Mechanism: Amide deprotonation
N-halogenation Isocyanate formation Hydrolysis Decarboxylation Amine.
Cyclodehydration (The Thermodynamic Sink)
Under thermal stress or acidic conditions, the amide nitrogen attacks the ester carbonyl, releasing methanol and closing the ring to form Quinolinimide (Pyridine-2,3-dicarboximide).
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Process Control: This reaction competes with other transformations. Maintaining low temperatures is crucial to prevent premature cyclization during storage or intermediate steps.
Nucleophilic Substitution
The pyridine ring is electron-deficient. While the 2,3-positions are substituted, the 4, 5, and 6 positions are susceptible to nucleophilic attack (S_NAr) if a leaving group (like a halogen) is introduced, or electrophilic substitution (e.g., nitration) at position 5.
Visualization: Reactivity Network
Caption: Reaction map showing the divergence between cyclization (thermal sink) and rearrangement (synthetic utility).
Experimental Protocols
Protocol A: Hoffmann Rearrangement to Methyl 3-aminopicolinate
This protocol demonstrates the conversion of the amide to the amine, a critical step in drug synthesis.
Reagents:
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Methyl 3-carbamoylpyridine-2-carboxylate (1.0 eq)
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Sodium Hypochlorite (NaOCl, 10-13% solution, 1.2 eq)
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Sodium Hydroxide (NaOH, 2.5 eq)
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Methanol (Solvent)
Methodology:
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Preparation: Dissolve Methyl 3-carbamoylpyridine-2-carboxylate in Methanol at 0°C.
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Bromination/Chlorination: Add NaOCl solution dropwise, maintaining temperature < 5°C to form the N-chloro intermediate.
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Rearrangement: Add NaOH solution. Allow the mixture to warm to ambient temperature (20-25°C), then heat gently to 50°C for 1 hour. Note: Evolution of gas (CO₂) indicates reaction progress.
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Quench & Isolation: Cool to room temperature. Neutralize carefully with dilute HCl to pH 7-8. Extract with Ethyl Acetate (3x).
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Purification: Dry organic layer over MgSO₄, filter, and concentrate. The product, Methyl 3-aminopyridine-2-carboxylate, is typically a yellow solid.
Protocol B: Thermal Cyclization to Quinolinimide
Used to verify the identity of the starting material or as a pathway to imide derivatives.
Methodology:
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Place neat Methyl 3-carbamoylpyridine-2-carboxylate in a sublimation apparatus or round-bottom flask.
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Heat to 160-180°C under reduced pressure (20 mmHg).
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Methanol is evolved. The residue solidifies upon cooling to yield Quinolinimide (MP: ~230-233°C).
References
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PubChem. (n.d.). Carbamoyl pyridine-2-carboxylate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
- European Patent Office. (1988). Process for the preparation of pyridine-2,3-dicarboxylic acids (EP0259687).
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MDPI. (2024). Persulfate-Promoted Carbamoylation/Cyclization of Alkenes: Synthesis of Amide-Containing Quinazolinones. Molecules. Retrieved from [Link]
